![molecular formula C21H13BrClN3O4S B2653194 7-((3-溴-6-氯咪唑并[1,2-a]吡啶-2-基)甲氧基)-5-羟基-3-(2-甲基噻唑-4-基)-4H-色满-4-酮 CAS No. 897617-90-2](/img/no-structure.png)
7-((3-溴-6-氯咪唑并[1,2-a]吡啶-2-基)甲氧基)-5-羟基-3-(2-甲基噻唑-4-基)-4H-色满-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a useful research compound. Its molecular formula is C21H13BrClN3O4S and its molecular weight is 518.77. The purity is usually 95%.
BenchChem offers high-quality 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物学评估
多项研究关注了与所讨论化合物结构相关的化合物的合成和生物学评估。例如,新型 7-羟基-4-苯基色满-2-酮连接的三唑部分的合成展示了针对一组人类癌细胞系的有效细胞毒剂,表明其在抗癌应用中的潜力 (Liu 等人,2017)。此外,源自色满-2-酮的化合物已被合成并显示出抗增殖作用,表明其在癌症研究中的效用 (Gawai 等人,2019)。
抗菌和抗真菌活性
研究还探索了色满-2-酮衍生物的抗菌和抗真菌潜力。Mahesh 等人 (2022) 合成了含有 2H-色满-2-酮部分的恶二唑衍生物,并筛选了它们的抗菌和抗真菌活性,揭示了它们作为新型抗菌和抗真菌剂的潜力 (Mahesh 等人,2022)。
抗氧化和抗肿瘤活性
此外,已经进行了噻唑并嘧啶、吡咯噻唑并嘧啶和三唑吡咯噻唑并嘧啶衍生物的合成,一些化合物表现出有希望的抗氧化和抗肿瘤活性 (Abu-Hashem 等人,2011)。这表明此类化合物与开发新的治疗剂相关。
绿色化学和催化
还报道了使用绿色化学原理合成新型衍生物。例如,在无溶剂条件下使用酸性离子液体作为可重复使用的催化剂来合成噻唑并[3,2-a]色满并[4,3-d]嘧啶-6(7H)-酮展示了一种环境友好的方法来生成潜在的生物活性化合物 (Reddy 和 Jeong,2016)。
属性
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is the 3-bromo-6-chloroimidazo[1,2-a]pyridine, which is then coupled with the methoxy group to form the second intermediate. The third intermediate is the 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one, which is then coupled with the second intermediate to form the final product.", "Starting Materials": [ "2-chloropyridine", "3-bromopyridine", "2-methylthiazole-4-carboxylic acid", "4-hydroxycoumarin", "sodium hydride", "methyl iodide", "thionyl chloride", "sodium hydroxide", "potassium carbonate", "dimethylformamide", "acetonitrile", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 3-bromo-6-chloroimidazo[1,2-a]pyridine by reacting 2-chloropyridine with 3-bromopyridine in the presence of sodium hydride and thionyl chloride.", "Step 2: Synthesis of 3-bromo-6-chloroimidazo[1,2-a]pyridine-methoxy intermediate by reacting the 3-bromo-6-chloroimidazo[1,2-a]pyridine with methyl iodide in the presence of potassium carbonate and dimethylformamide.", "Step 3: Synthesis of 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one intermediate by reacting 2-methylthiazole-4-carboxylic acid with sodium hydroxide and then coupling with 4-hydroxycoumarin in the presence of ethanol.", "Step 4: Synthesis of the final product by coupling the 3-bromo-6-chloroimidazo[1,2-a]pyridine-methoxy intermediate with the 5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one intermediate in the presence of acetonitrile." ] } | |
CAS 编号 |
897617-90-2 |
分子式 |
C21H13BrClN3O4S |
分子量 |
518.77 |
IUPAC 名称 |
7-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy]-5-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C21H13BrClN3O4S/c1-10-24-15(9-31-10)13-7-30-17-5-12(4-16(27)19(17)20(13)28)29-8-14-21(22)26-6-11(23)2-3-18(26)25-14/h2-7,9,27H,8H2,1H3 |
InChI 键 |
ZWBSTGXGCCJSIP-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C2=COC3=CC(=CC(=C3C2=O)O)OCC4=C(N5C=C(C=CC5=N4)Cl)Br |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。